Diclofenac isopropyl ester
CAS No.: 66370-79-4
Cat. No.: VC0195828
Molecular Formula: C17H17Cl2NO2
Molecular Weight: 338.23
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66370-79-4 |
---|---|
Molecular Formula | C17H17Cl2NO2 |
Molecular Weight | 338.23 |
IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Standard InChI | InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 |
SMILES | CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Properties
Diclofenac isopropyl ester (CAS No. 66370-79-4) is an ester derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Its IUPAC name is Isopropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate . The compound is classified under the category of cycloalkyl and fluoroalkyl esters of diclofenac and is designed to enhance the pharmacokinetic properties of the parent drug .
The physical and chemical properties of diclofenac isopropyl ester are summarized in Table 1:
Property | Value |
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CAS Number | 66370-79-4 |
Molecular Formula | C₁₇H₁₇Cl₂NO₂ |
Molecular Weight | 338.2 g/mol |
IUPAC Name | Isopropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Appearance | White to off-white solid |
Solubility | Slightly soluble in chloroform, DMSO (when heated), methanol |
Storage Conditions | -20°C under inert atmosphere |
Parent Drug | Diclofenac |
The compound features the basic diclofenac structure with an isopropyl ester group replacing the carboxylic acid functional group. This structural modification significantly alters its physicochemical properties, particularly its lipophilicity and solubility profile, which directly influence its pharmacokinetic behavior .
Synthesis Methods
Diclofenac isopropyl ester can be synthesized through several methods, with direct esterification being the most commonly employed approach. The synthesis typically involves the reaction of diclofenac with isopropyl alcohol under appropriate conditions.
Direct Esterification Method
According to research by Suryawanshi et al. (2014), the direct esterification method involves the following procedure:
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Diclofenac (0.004 mol) and isopropyl alcohol (0.25 mol) are combined in a round-bottom flask fitted with a reflux condenser.
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Concentrated sulfuric acid (1 mL) is added gradually to the reaction mixture as a catalyst.
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The reaction mixture is refluxed with continuous stirring at 80°C until esterification is complete.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, excess alcohol is removed by distillation under reduced pressure.
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The crude product is dissolved in dichloromethane (30 mL), washed with water (30 mL), and dried over anhydrous sodium sulfate.
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After filtration, the solvent is removed under vacuum to furnish the crude product.
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The final product is purified by column chromatography using 5% ethyl acetate in petroleum ether as an eluent .
Alternative Synthesis Methods
Several alternative methods have been reported for the synthesis of diclofenac isopropyl ester:
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Coupling Agent Method: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification reaction between diclofenac and isopropyl alcohol .
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Acid Chloride Method: This involves the reaction of diclofenac acid chloride with isopropyl alcohol to form the ester .
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Alkylation Method: Diclofenac carboxylic acid can undergo alkylation with an alkylating agent under the influence of a suitable base to form the isopropyl ester .
The patent literature describes a general procedure for synthesizing cycloalkyl and fluoroalkyl esters of diclofenac using a one-step reaction with an esterifying compound of formula X-Y, where X is a leaving group (preferably Cl, Br, or tosylate) and Y is the isopropyl residue .
Pharmacological Properties
Mechanism of Action
Diclofenac isopropyl ester functions as a prodrug that retains the anti-inflammatory and analgesic properties similar to diclofenac. The fundamental mechanism of action involves:
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Hydrolysis of the ester bond by esterases present in cells, blood, and tissues to release active diclofenac.
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Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by the released diclofenac.
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Reduction in prostaglandin synthesis, which leads to anti-inflammatory, analgesic, and antipyretic effects .
The hydrolysis reaction is crucial for its activation in biological systems and can be summarized as a cleavage of the ester bond to yield diclofenac and isopropanol. Studies have shown that diclofenac prodrugs are prone to hydrolysis in aqueous solutions, with varying rates depending on the nature of the ester group .
Pharmacokinetics
The pharmacokinetic profile of diclofenac isopropyl ester differs from that of diclofenac due to its prodrug nature:
Therapeutic Applications and Research
Transdermal Drug Delivery
One of the most promising applications of diclofenac isopropyl ester is in transdermal drug delivery systems. Research has demonstrated several advantages:
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Enhanced skin penetration compared to diclofenac sodium due to increased lipophilicity.
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Improved flux across human epidermal membrane in aqueous solution compared to certain other diclofenac formulations.
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Potential for sustained release and localized action, reducing systemic side effects .
A study evaluating various diclofenac prodrugs for transdermal delivery found that prodrugs with improved hydrophilicity compared to the parent drug could enhance transdermal delivery. The researchers established a relationship between aqueous solubility and flux across human epidermal membrane, with certain prodrugs showing significantly better performance than diclofenac acid .
Prodrug Approach for Reduced Gastrointestinal Side Effects
Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac commonly cause gastrointestinal irritation and ulceration due to the presence of a free carboxylic acid group. The prodrug approach using esters aims to:
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Temporarily mask the acidic group until systemic absorption.
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Reduce direct contact of the free carboxylic acid with the gastric mucosa.
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Release the active drug after absorption, potentially reducing gastrointestinal side effects .
Research by Suryawanshi et al. (2014) notes that "prolonged administration of these drugs [NSAIDs] exhibits several undesired side effects, most important are gastrointestinal irritation and ulceration." The rationale behind the prodrug concept is "to achieve temporary blockade of the free carboxylic group present in the NSAIDs till their systemic absorption" .
Comparison with Other Diclofenac Prodrugs
Several ester prodrugs of diclofenac have been synthesized and studied, including methyl, ethyl, n-propyl, isopropyl, and n-butyl esters, as well as more complex derivatives with glycol, glycerol, and other moieties.
Table 2: Comparison of Different Diclofenac Ester Prodrugs
Prodrug | Relative Lipophilicity | Aqueous Solubility | Transdermal Flux Performance | Anti-inflammatory Activity |
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Diclofenac Acid | High | Low | Reference | Standard |
Diclofenac Methyl Ester | Higher than DA | Lower than DA | No detectable permeation | Appreciable |
Diclofenac Ethyl Ester | Moderate | Moderate | Better than DA | Appreciable |
Diclofenac Isopropyl Ester | High | Low | Variable | Appreciable |
Diclofenac Glycerol Ester | Low | Highest | Highest | Appreciable |
Diclofenac Ethylene Glycol Ester | Low | High | Better than DA | Appreciable |
Note: DA = Diclofenac Acid; Data compiled from sources and
This comparative analysis illustrates that the choice of ester group significantly impacts the physicochemical properties and pharmacokinetic behavior of diclofenac prodrugs. Notably, Suryawanshi et al. reported that all the synthesized ester derivatives, including diclofenac isopropyl ester, showed "quite appreciable anti-inflammatory activity" when evaluated using the Carrageenan Induced Rat Hand Paw method .
Current Research and Future Prospects
Novel Drug Delivery Systems
Current research is exploring diclofenac isopropyl ester in various novel drug delivery systems:
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Topical formulations: Development of gels, creams, and ointments for localized pain relief.
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Transdermal patches: Utilizing the enhanced skin penetration properties for sustained release.
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Nanoparticle formulations: Incorporating the ester prodrug into nanoparticles for targeted delivery .
The patent literature indicates interest in cycloalkyl and fluoroalkyl esters of diclofenac, including the isopropyl ester, for topical, ophthalmic, and oral delivery, with claims that these compounds "exhibit markedly better rates of penetration of membrane systems than prior art diclofenac esters" .
Dosage and Administration
According to patent literature, the typical dosages for diclofenac esters used to inhibit or reduce inflammation in human patients are generally from about 0.25 to about 1.5 milligrams per kilogram of body weight, administered orally or parenterally 1-4 times per day. For topical formulations, the prodrug is typically present in concentrations from about 0.01 to about 10 wt% .
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